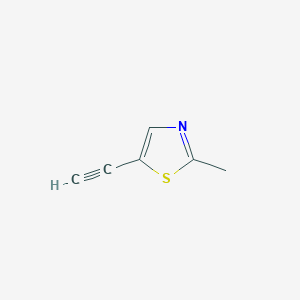
5-Ethynyl-2-methylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethynyl-2-methylthiazole is a heterocyclic organic compound that features a thiazole ring with an ethynyl group at the 5-position and a methyl group at the 2-position. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2-methylthiazole typically involves the reaction of 2-methylthiazole with an ethynylating agent under controlled conditions. One common method includes the use of ethynyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 5-Ethynyl-2-methylthiazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
5-Ethynyl-2-methylthiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antiviral activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
作用機序
The mechanism of action of 5-Ethynyl-2-methylthiazole involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biochemical pathways, contributing to the compound’s biological effects .
類似化合物との比較
5-Ethyl-2-methylthiazole: Similar structure but with an ethyl group instead of an ethynyl group.
2-Methylthiazole: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
5-(2-Hydroxyethyl)-4-methylthiazole: Contains a hydroxyethyl group, leading to different chemical and biological properties
Uniqueness: 5-Ethynyl-2-methylthiazole is unique due to the presence of the ethynyl group, which imparts distinct reactivity and biological activity
特性
分子式 |
C6H5NS |
|---|---|
分子量 |
123.18 g/mol |
IUPAC名 |
5-ethynyl-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C6H5NS/c1-3-6-4-7-5(2)8-6/h1,4H,2H3 |
InChIキー |
WZMBLKUDOKULMC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(S1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



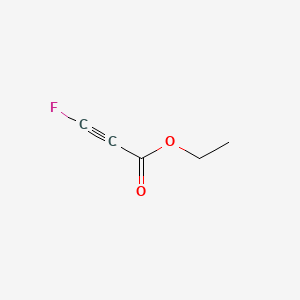
![6H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B11924700.png)
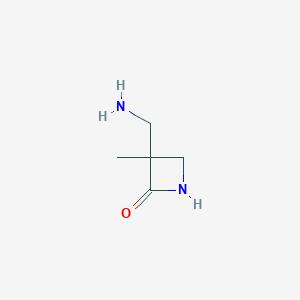

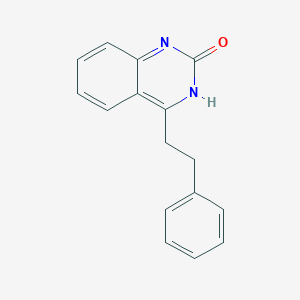


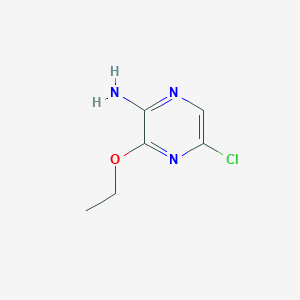
![8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11924753.png)




